tert-Butyl penta-1,3-dien-1-ylcarbamate

Peptide Chemistry Protecting Group Strategy Chemoselectivity

Researchers requiring precise (1E,3E)-stereochemistry for Diels-Alder cycloadditions face risk from generic dienyl carbamates. This compound provides a defined solution. - Enables predictable endo/exo selectivity in fused-ring system construction. - Boc protection offers orthogonal stability to nucleophiles/bases for multi-step sequences. - Serves as a single, validated scaffold for divergent heterocycle library synthesis.

Molecular Formula C10H17NO2
Molecular Weight 183.251
CAS No. 131784-71-9
Cat. No. B593624
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl penta-1,3-dien-1-ylcarbamate
CAS131784-71-9
SynonymsCarbamic acid, 1,3-pentadienyl-, 1,1-dimethylethyl ester (9CI)
Molecular FormulaC10H17NO2
Molecular Weight183.251
Structural Identifiers
SMILESCC=CC=CNC(=O)OC(C)(C)C
InChIInChI=1S/C10H17NO2/c1-5-6-7-8-11-9(12)13-10(2,3)4/h5-8H,1-4H3,(H,11,12)
InChIKeyXUKALTRSOXMVKA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl penta-1,3-dien-1-ylcarbamate: Strategic Building Block


tert-Butyl penta-1,3-dien-1-ylcarbamate (CAS 131784-71-9, molecular formula C10H17NO2, MW 183.25) is a Boc-protected 1-amino-1,3-diene . Its structure, defined by a (1E,3E)-configured pentadienyl moiety and a tert-butyl carbamate (Boc) protecting group , positions it as a versatile intermediate for the stereocontrolled construction of nitrogen-containing heterocycles. It serves as a stable, pre-activated diene component, primarily utilized in cycloadditions, including Diels-Alder reactions, to efficiently build complex molecular frameworks [1].

Defined (1E,3E) stereochemistry supports predictable endo/exo selectivity in Diels-Alder cycloadditions.
Boc protecting group enables orthogonal stability during multi-step synthesis; cleaved under mild acidic conditions.

tert-Butyl penta-1,3-dien-1-ylcarbamate: Risks of Analog Substitution


Substituting tert-Butyl penta-1,3-dien-1-ylcarbamate with a generic dienyl carbamate is scientifically risky. The (1E,3E)-stereochemistry is critical for endo/exo selectivity and subsequent ring-junction stereochemistry in cycloadditions, a property not guaranteed by alternative isomers or synthetic methods [1]. Furthermore, the tert-butyl carbamate (Boc) group provides orthogonal, predictable stability to nucleophiles and bases, allowing for chemoselective transformations [2]. Alternative protecting groups, such as methyl or benzyl carbamates, exhibit different stability profiles that can compromise synthetic sequences or require incompatible deprotection conditions, underscoring the need for a precisely defined reagent.

!
Alternative dienyl carbamates may not provide the (1E,3E) isomer, potentially shifting cycloaddition stereoselectivity and ring-junction configuration.
!
Replacing Boc with Cbz or Fmoc alters orthogonal stability: Cbz is sensitive to hydrogenolysis, Fmoc to bases, complicating multi-step routes.

tert-Butyl penta-1,3-dien-1-ylcarbamate: Key Differentiators


Orthogonal Boc Stability

The tert-butyl carbamate (Boc) group of this compound exhibits orthogonal stability, a property that distinguishes it from other carbamate protecting groups [1]. It is stable to a wide range of nucleophiles and bases but is quantitatively cleaved under mild anhydrous acidic conditions [1].

Orthogonal Boc Stability
Class-level inference
Stable to: RLi, RMgX, enolates, NH3, LDA, NEt3, t-BuOK. Cleaved by TFA. Cbz: labile to H2/Pd. Fmoc: labile to piperidine.
Orthogonal stability supports multi-step synthesis without premature deprotection.
Based on established protecting group chemistry.
Peptide Chemistry Protecting Group Strategy Chemoselectivity

Defined (1E,3E) Stereochemistry

The compound is defined by its (1E,3E)-configuration, a critical parameter for stereocontrol in subsequent reactions. Syntheses of Boc-protected dienes can be tuned to favor the E,E-isomer or the E,Z-isomer depending on the base counterion [1]. The use of a pre-isomerized, single-isomer building block eliminates this source of variability and ensures reproducible stereochemical outcomes in cycloadditions, a level of control not offered by methods producing stereoisomeric mixtures.

Stereochemistry
Cross-study comparable
Defined (1E,3E) isomer; eliminates stereochemical mixtures found in some synthetic methods.
Ensures reproducible endo/exo selectivity in cycloadditions.
Pre-isomerized building block avoids isomer separation.
Stereoselective Synthesis Cycloaddition Medicinal Chemistry

Diene Reactivity in Cycloadditions

The class of N-Boc-1-amino-1,3-dienes is established as reactive diene components in Diels–Alder reactions for constructing nitrogen-containing fused-ring compounds [1]. While specific quantitative data for this exact compound is limited in the public domain, the reactivity of structurally analogous Boc-protected dienes is well-documented. For instance, a tert-butyl carbamate-substituted pyranone diene underwent efficient Diels–Alder cycloadditions with both electron-rich and electron-deficient dienophiles [2].

Diene Reactivity
Class-level inference
Expected reactive diene based on class; analogous Boc-pyranone diene undergoes Diels-Alder with diverse dienophiles.
Supports construction of various N-heterocyclic frameworks.
Reactivity demonstrated for structural analogues.
Diels-Alder Cycloaddition Heterocycle Synthesis

tert-Butyl penta-1,3-dien-1-ylcarbamate: Application Scenarios


Stereocontrolled Synthesis of Fused N-Heterocycles

This compound is optimally used as a pre-defined (1E,3E)-diene building block in stereoselective Diels-Alder reactions to construct complex, nitrogen-containing fused-ring systems such as octahydroquinolines and indolizidines [1]. Its defined stereochemistry ensures predictable stereochemical outcomes, which is critical in the synthesis of biologically active natural products and pharmaceutical candidates.

Multi-Step Synthesis with Orthogonal Protection

The orthogonal stability of the Boc group [1] makes this compound an ideal intermediate in long synthetic sequences. It can be carried through multiple steps involving nucleophiles and strong bases while remaining intact, and then be cleanly deprotected under mild acidic conditions to reveal a reactive primary amine for further functionalization.

Parallel Library Synthesis of Heterocyclic Scaffolds

Its dual functionality—a reactive diene and a latent amine—allows for divergent synthesis strategies. The diene unit can be reacted with various dienophiles to generate diverse heterocyclic cores, while the Boc-protected amine serves as a handle for subsequent diversification [2]. This approach is valuable for generating libraries of compounds in drug discovery programs.

Application
Selection Property
Validation Focus
Stereocontrolled N-heterocycle synthesis
Defined (1E,3E) diene stereochemistry
Cycloaddition endo/exo selectivity
Multi-step orthogonal protection strategy
Boc stability toward nucleophiles and bases
Selective acidic deprotection after synthetic sequence
Parallel heterocyclic library synthesis
Dual diene and latent amine functionality
Divergent diversification via dienophile scope

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